2,2'-Bipyridine-6,6'-diamine
Overview
Description
2,2'-Bipyridine-6,6'-diamine is a chemical compound that serves as a versatile building block for the synthesis of sophisticated chelating ligands with a 2,2'-bipyridine core. It is a derivative of bipyridine with amino groups at the 6,6' positions, which introduces additional functionality and reactivity to the molecule .
Synthesis Analysis
The synthesis of 2,2'-Bipyridine-6,6'-diamine has been improved to avoid the use of a pressure bomb, which was a limitation in earlier methods. The improved synthesis involves the conversion of 6,6'-dibromo-2,2'-bipyridine to 6,6'-diamino-2,2'-bipyridine using potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as a catalyst, achieving yields of 85-95% .
Molecular Structure Analysis
The molecular structure of derivatives of 2,2'-bipyridine-6,6'-diamine, such as N,N'-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, shows that the bipyridine moiety can be almost planar. This planarity is significant for the coordination chemistry of these compounds, as it can influence the binding properties when used as ligands .
Chemical Reactions Analysis
2,2'-Bipyridine-6,6'-diamine can be used to create a variety of novel tetra- and hexa-dentate ligands. For instance, its conversion to 6,6'-dicyano-2,2'-bipyridine and subsequent transformations can lead to the formation of ligands with different coordinating atoms, such as nitrogen and sulfur, which can bind to metal centers in various coordination geometries .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-bipyridine-6,6'-diamine derivatives can be inferred from their crystal structures and reactivity. For example, the crystal structure of diaqua[6,6'-bis(4-methylthiazol-2-yl)-2,2'-bipyridine]zinc(II) bis(trifluoromethanesulfonate) shows that the ligand is planar and binds to the zinc(II) ion in a distorted octahedral environment, which is indicative of the ligand's ability to form stable complexes with transition metals . Additionally, the oxidation of coordinated diamines in bis(2,2'-bipyridine) complexes of ruthenium has been studied, revealing that these complexes can undergo net four-electron oxidations to form a,d-diimine complexes, which have similar chemical and spectral properties to [Ru(bipy)3]2+ .
Future Directions
properties
IUPAC Name |
6-(6-aminopyridin-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSWVQYWQSZDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=NC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441777 | |
Record name | 2,2'-Bipyridine-6,6'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-6,6'-diamine | |
CAS RN |
93127-75-4 | |
Record name | 2,2'-Bipyridine-6,6'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-Diamino-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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